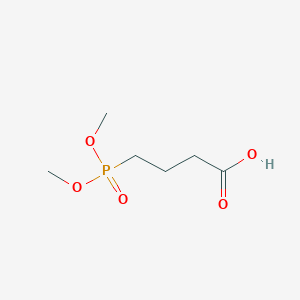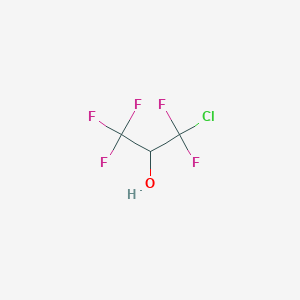
3-(4-Fluorophenoxy)-2-butanone
Übersicht
Beschreibung
3-(4-Fluorophenoxy)-2-butanone, also known as 4-Fluorophenylacetone or 4-Fluoro-α-phenylacetoacetone, is a chemical compound that is widely used in scientific research. It is a ketone that is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound is characterized by its unique chemical structure, which makes it a valuable tool in many research applications.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition : A study by Dafforn et al. (1982) revealed that compounds similar to 3-(4-Fluorophenoxy)-2-butanone, like 1-fluoro-3-phenoxy-2-propanone, act as competitive acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like Alzheimer's where acetylcholinesterase's activity is a concern (Dafforn et al., 1982).
Herbicide Stability and Adsorption : Pinna et al. (2008) investigated the stability of cyhalofop-butyl, a compound structurally related to 3-(4-Fluorophenoxy)-2-butanone, in different environments. Their study provides insights into how similar compounds behave in agricultural settings, particularly regarding hydrolysis and adsorption on soil colloids (Pinna et al., 2008).
Polymer Synthesis : Kharas et al. (2016) explored the synthesis of novel copolymers using phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to 3-(4-Fluorophenoxy)-2-butanone. This indicates potential applications in the development of new materials and polymers (Kharas et al., 2016).
Biochemical Production : Chen et al. (2015) demonstrated the use of Klebsiella pneumoniae for the production of 2-butanone, a related compound, from glucose. This signifies the compound's potential in biochemical processes and industrial applications (Chen et al., 2015).
Chemical Synthesis and Reactions : Sakai et al. (1987) reported on the Favorskii-type rearrangement of α,α′-Dihalo Ketones, which are structurally related to 3-(4-Fluorophenoxy)-2-butanone. This study provides insights into chemical synthesis and reaction mechanisms that could be relevant for similar compounds (Sakai et al., 1987).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and the Mitogen-activated protein kinase 14 . These receptors play a crucial role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 are known to influence several biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 can influence cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394235 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30343-25-0 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)





